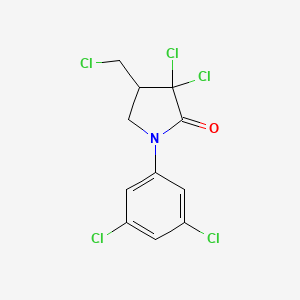
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and chloroacetyl chloride.
Formation of Intermediate: The initial step could involve the formation of an intermediate through a condensation reaction.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Chlorination: The final step involves chlorination to introduce the chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in materials science, such as the development of polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the dichlorophenyl group.
3,3-Dichloro-4-(methyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one: Similar structure but has a methyl group instead of a chloromethyl group.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
61241-56-3 |
|---|---|
Formule moléculaire |
C11H8Cl5NO |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3,3-dichloro-4-(chloromethyl)-1-(3,5-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H8Cl5NO/c12-4-6-5-17(10(18)11(6,15)16)9-2-7(13)1-8(14)3-9/h1-3,6H,4-5H2 |
Clé InChI |
SKGZASXOWGYYJO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)(Cl)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
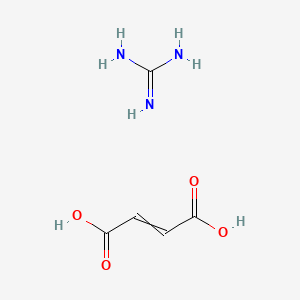
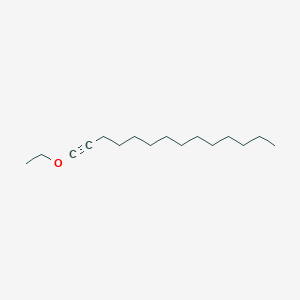
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
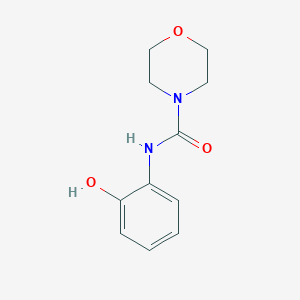

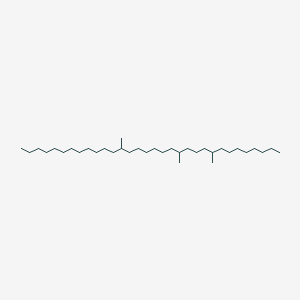
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)
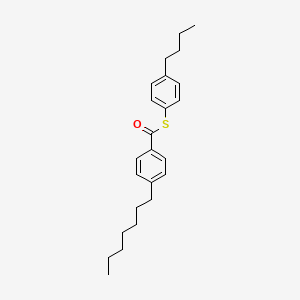
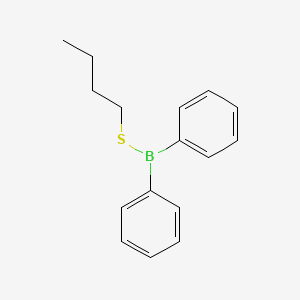
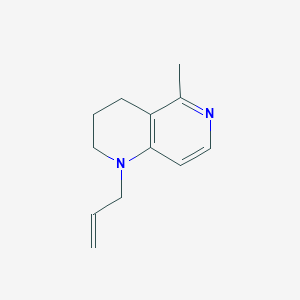
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
